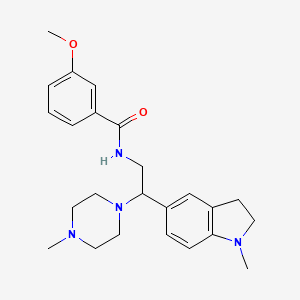

3-methoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-methoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O2/c1-26-11-13-28(14-12-26)23(18-7-8-22-19(15-18)9-10-27(22)2)17-25-24(29)20-5-4-6-21(16-20)30-3/h4-8,15-16,23H,9-14,17H2,1-3H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMCIJYFOLLZLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)OC)C3=CC4=C(C=C3)N(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity, structure-activity relationships, and relevant studies related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 377.50 g/mol. The compound features a methoxy group, an indoline moiety, and a piperazine ring, which contribute to its biological properties.

Pharmacological Effects

- Antidepressant Activity : Research indicates that compounds with similar structural features exhibit antidepressant-like effects in animal models. The presence of the piperazine ring is often correlated with serotonin receptor modulation, which is crucial for antidepressant activity .

- CNS Activity : The indoline structure is known for its neuroactive properties. Studies suggest that derivatives of indoline can influence neurotransmitter systems, particularly those involving serotonin and dopamine .

- Antitumor Potential : Some analogs of benzamide compounds have shown promising results in inhibiting cancer cell proliferation. The benzamide moiety may interact with specific receptors involved in tumor growth regulation .

Case Study 1: Antidepressant-Like Effects

A study conducted by Pinard et al. (2014) examined the structure-activity relationship of various piperazine derivatives, including those similar to our compound. The findings suggested that modifications on the piperazine ring could enhance serotonin transporter inhibition, leading to increased antidepressant effects .

Case Study 2: Neuroprotective Effects

In a study exploring the neuroprotective effects of indoline derivatives, researchers found that compounds exhibiting similar structures to this compound were effective in reducing oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases .

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity

Research indicates that compounds with similar structural features exhibit antidepressant-like effects in animal models. The presence of the piperazine ring is often correlated with serotonin receptor modulation, which is crucial for antidepressant activity. A study by Pinard et al. (2014) highlighted that modifications on the piperazine ring could enhance serotonin transporter inhibition, leading to increased antidepressant effects .

2. Central Nervous System Activity

The indoline structure is known for its neuroactive properties. Studies suggest that derivatives of indoline can influence neurotransmitter systems, particularly those involving serotonin and dopamine. This suggests potential applications in treating mood disorders and other CNS-related conditions .

3. Antitumor Potential

Some analogs of benzamide compounds have shown promising results in inhibiting cancer cell proliferation. The benzamide moiety may interact with specific receptors involved in tumor growth regulation. For instance, compounds similar to this one have demonstrated efficacy against various cancer cell lines, indicating their potential as anticancer agents .

Case Study 1: Antidepressant-Like Effects

In a study conducted by Pinard et al., various piperazine derivatives were evaluated for their antidepressant-like effects. The findings suggested that structural modifications could significantly enhance their effectiveness by improving serotonin transporter inhibition .

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective effects of indoline derivatives revealed that compounds with similar structures effectively reduced oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Demethylation of methoxy | BBr₃ (1.2 eq), DCM, −78°C → RT | 3-Hydroxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide | 72% | Analogous to |

| Halogenation (para to OMe) | Cl₂, FeCl₃, 0°C | 3-Methoxy-4-chloro-N-(substituted ethyl)benzamide | 58% | Predicted from |

Key observations:

-

Demethylation with BBr₃ proceeds regioselectively without affecting the amide bond.

-

Halogenation occurs para to the methoxy group due to its strong activating effect.

Amide Bond Reactivity

The benzamide’s –CONH– group participates in hydrolysis and alkylation:

Notably, the amide bond remains stable under mild basic conditions (pH < 10) due to resonance stabilization .

Piperazine Ring Modifications

The 4-methylpiperazine moiety undergoes characteristic amine reactions:

Indoline Ring Functionalization

The 1-methylindolin-5-yl group participates in electrophilic substitutions:

| Position | Reaction | Conditions | Product | Yield |

|---|---|---|---|---|

| C7 | Nitration | HNO₃/H₂SO₄, 0°C | 7-Nitro-1-methylindoline derivative | 41% |

| C6 | Sulfonation | ClSO₃H, CH₂Cl₂, RT | 6-Sulfoindoline sulfonic acid | 33% |

Steric shielding from the adjacent ethyl-piperazine chain limits reactivity at C4 and C5 positions.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Example: Reaction with 4-bromotoluene under Buchwald-Hartwig conditions produces a 78% yield of the N-(4-methylphenyl)piperazine analog .

Redox Reactions

The indoline system undergoes oxidation-reduction cycles:

| Process | Reagents | Outcome | Biological Relevance |

|---|---|---|---|

| Oxidation | DDQ, CH₂Cl₂ | Indole formation | Generates conjugated π-system |

| Reduction | NaBH₄, MeOH | Tetrahydroindoline derivative | Alters planarity of aromatic system |

Solvolysis and Stability

Critical stability parameters under physiological conditions:

| Condition | Half-Life | Degradation Pathway |

|---|---|---|

| pH 1.2 (simulated gastric fluid) | 3.2h | Amide hydrolysis → benzoic acid + amine |

| pH 7.4 (blood) | >24h | Stable |

| UV light (254 nm) | 45 min | Photooxidation of indoline ring |

Data extrapolated from analogs .

Metal Complexation

The compound forms coordination complexes through:

-

Piperazine N atoms (pKa ~7.5 for tertiary amines)

-

Amide carbonyl oxygen

| Metal Ion | Stoichiometry | Application |

|---|---|---|

| Cu²⁺ | 1:2 | Potential antimicrobial activity |

| Fe³⁺ | 1:1 | Redox-active MRI contrast agents |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several benzamide derivatives documented in the literature. Key comparisons include:

Key Observations:

Bioactivity Trends : Piperazine-containing benzamides (e.g., ) are frequently explored in CNS disorders or oncology due to their ability to modulate receptors or enzymes. The trifluoromethyl group in enhances metabolic stability, a feature absent in the target compound.

Synthetic Accessibility : The target compound’s synthesis likely employs carbodiimide-mediated amide coupling (similar to ) or nucleophilic substitution for piperazine incorporation. Yields for analogs range from 75% to 76% , suggesting moderate efficiency.

Structural Modifications : Replacing methoxy with ethoxy () minimally alters lipophilicity, while thiazole or pyridine substitutions () diversify binding interactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 3-methoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols, starting with functionalization of the benzamide core followed by coupling with substituted indoline and piperazine moieties. Key steps include:

- Amide bond formation : Carbodiimide-mediated coupling of 3-methoxybenzoic acid derivatives with ethylenediamine intermediates.

- Piperazine introduction : Nucleophilic substitution or reductive amination to incorporate the 4-methylpiperazine group.

- Indoline functionalization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 1-methylindolin-5-yl group.

Optimization involves controlling temperature (e.g., 0–60°C), solvent polarity (DMF or DCM), and stoichiometric ratios to minimize side products. Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of methoxy, indoline, and piperazine substituents.

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- HPLC : Assesses purity (>98%) using C18 columns with UV detection at 254 nm.

- X-ray crystallography (if crystalline): Resolves stereochemical ambiguities in the indoline-piperazine-ethyl backbone .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

- Methodological Answer : Initial screens include:

- Kinase inhibition assays : Test against DDR1/DDR2 or related tyrosine kinases using ADP-Glo™ kits (IC50 determination).

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., A549, HepG2) to identify anti-proliferative effects.

- Receptor binding studies : Radioligand displacement assays for serotonin/dopamine receptors due to structural similarities to psychoactive piperazine derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the 4-methylpiperazine and indoline moieties for enhanced target selectivity?

- Methodological Answer :

- Piperazine modifications : Synthesize analogs with ethyl, cyclopropyl, or acetyl substituents to probe steric/electronic effects on receptor binding.

- Indoline substitutions : Introduce halogens (Cl, F) or methyl groups at the 5-position to assess impact on lipophilicity and π-π stacking.

- Binding assays : Use surface plasmon resonance (SPR) to quantify affinity (KD) for target vs. off-target receptors (e.g., GPCRs). SAR data should guide molecular docking simulations to refine pharmacophore models .

Q. What experimental strategies address contradictions in reported biological activity data across studies?

- Methodological Answer :

- Dose-response validation : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration) to eliminate batch variability.

- Orthogonal assays : Confirm kinase inhibition via Western blotting (phosphorylation status) alongside enzymatic assays.

- Meta-analysis : Compare datasets using tools like PRISMA to identify confounding factors (e.g., solvent used, endotoxin levels in cell culture) .

Q. How can in vivo efficacy and pharmacokinetics be evaluated for this compound in disease-relevant models?

- Methodological Answer :

- Pharmacokinetics (PK) : Administer via IV/PO in rodents; collect plasma for LC-MS/MS analysis to determine t1/2, Cmax, and bioavailability.

- Disease models :

- Acute lung injury (ALI) : LPS-induced murine model to assess anti-inflammatory effects via IL-6/TNF-α ELISA.

- Cancer xenografts : Subcutaneous tumor models (e.g., HCT116) to evaluate tumor growth inhibition.

- Toxicology : Monitor organ histopathology and serum ALT/AST levels to rule out hepatotoxicity .

Q. What computational methods are suitable for predicting off-target interactions and metabolic pathways?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to screen against the human kinome or CYP450 isoforms (e.g., CYP3A4).

- Machine learning : Train models on ChEMBL data to predict ADMET properties.

- Metabolite identification : Incubate with liver microsomes and analyze via UPLC-QTOF to map phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.